

bafetinib vs dasatinib kinase selectivity profile

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Compound Focus: Bafetinib

CAS No.: 859212-16-1

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Basic Characteristics and Selectivity Profile

The table below compares the fundamental properties and kinase inhibition profiles of **bafetinib** and dasatinib.

Feature	Bafetinib	Dasatinib
Primary Targets	Bcr-Abl, Lyn (a Src family kinase) [1] [2] [3]	Bcr-Abl, Src family kinases (SFKs) [4]
Mechanism & Type	Type I inhibitor (binds inactive "DFG-out" conformation) [4]	Type II inhibitor (binds active "DFG-in" conformation) [4]
Potency vs Bcr-Abl	IC ₅₀ = 5.8 nM (enzyme); 25-55x more potent than imatinib <i>in vitro</i> [1] [5] [3]	IC ₅₀ = 3.0 nM (enzyme); 325x more potent than imatinib [4]
Key Off-Target Kinases	Lyn, DDR1/2, ZAK, Ephrin receptors, c-KIT, PDGFR α [2] [3]	All nine Src family kinases, c-KIT, EPHA2, PDGFR- β [4]
Selectivity	Relatively selective; inhibits Lyn but not all SFKs [6] [3]	Broader spectrum; inhibits over 50 tyrosine kinases [4]
Mutation Coverage	Effective against most Bcr-Abl mutants except T315I [1] [2] [3]	Effective against most Bcr-Abl mutants except T315I , F317 L/V, V299L [4]

Experimental Data and Methodologies

The comparative data is derived from established experimental protocols in chemical biology and drug development. Here are the key methodologies used to generate the selectivity profiles.

Determining Kinase Selectivity: Chemical Proteomics

This unbiased method identifies direct and indirect protein targets of a drug in a cellular context [6].

- **Workflow:** Cell lysates are incubated with the drug of interest (e.g., **bafetinib**) immobilized on beads. Specifically bound proteins are eluted, digested into peptides, and identified using **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** [6].
- **Application:** This technique was used to identify **bafetinib**'s targets beyond Bcr-Abl and Lyn, such as ZAK, DDR1/2, and Ephrin receptors, revealing its wider target spectrum while confirming it does not inhibit all SRC kinases [6] [3].

Profiling Inhibition Potency: Enzymatic and Cellular Assays

These assays quantify the direct effect of a drug on kinase activity and cellular signaling.

- **Enzymatic IC₅₀ Assays:** Measure the concentration of a drug required to inhibit 50% of a purified kinase's activity *in vitro*. This is the source for IC₅₀ values against isolated Bcr-Abl, Lyn, and other kinases [1] [3].
- **Cellular Autophosphorylation Assays:** Assess a drug's ability to block the phosphorylation of a kinase within cells, indicating functional inhibition. For example, **bafetinib**'s IC₅₀ for blocking wild-type Bcr-Abl autophosphorylation was 11 nM in K562 cells, compared to 280 nM for imatinib [3].

Implications of Selectivity Profiles

The distinct selectivity profiles of **bafetinib** and dasatinib lead to different clinical and research considerations.

- **Potential for Adverse Effects:** Dasatinib's inhibition of a very wide range of kinases, including many Src family kinases, is linked to a broader profile of adverse effects, such as pleural effusion [4]. **Bafetinib**'s more focused profile, sparing many Src kinases, was initially designed with the goal of achieving an **improved safety profile** [6] [3].

- **Therapeutic Applications:** Dasatinib's broad activity may contribute to its efficacy in Ph+ ALL and its ability to prevent central nervous system (CNS) relapse, as it can achieve sufficient concentrations in the brain to inhibit leukemic cells [4]. In contrast, a clinical microdialysis study concluded that **bafetinib** does **not sufficiently cross the intact or disrupted blood-brain barrier**, making it unsuitable for treating brain tumors via systemic administration [7].
- **Research and Combination Therapy:** The unique off-target profile of **bafetinib**, such as its inhibition of the collagen receptors DDR1 and DDR2, may reveal **new therapeutic applications** beyond leukemia, for example, in solid tumors where these pathways are implicated [6] [8].

Key Signaling Pathway Context

The following diagram illustrates the primary molecular targets of **bafetinib** and dasatinib within the BCR-ABL signaling network, highlighting the broader reach of dasatinib.

In summary, the choice between **bafetinib** and dasatinib in a research or clinical context involves a trade-off:

- **Dasatinib** offers high potency and broad kinase inhibition, which may be beneficial in aggressive or resistant diseases but carries a higher risk of off-target effects.
- **Bafetinib** provides a more selective mechanism of action, primarily focusing on Bcr-Abl and Lyn, which could translate to a better safety profile but may have limitations in crossing the blood-brain barrier.

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